(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid
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Overview
Description
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid, also known as N-acetylneuraminic acid, is a sialic acid derivative. Sialic acids are a family of nine-carbon sugars that play crucial roles in biological processes, including cell-cell interactions, microbial pathogenesis, and immune responses. N-acetylneuraminic acid is commonly found in glycoproteins and glycolipids on the surface of cells, particularly in the brain and other tissues.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid can be achieved through various methods. One common approach involves the enzymatic synthesis using sialyltransferases and sialic acid synthetases. For example, Neisseria meningitidis CMP-sialic acid synthetase and Pasteurella multocida α2,3-sialyltransferase can be used in the presence of magnesium chloride and cytidine triphosphate in an aqueous buffer at pH 8.5 and 37°C .
Industrial Production Methods
Industrial production of N-acetylneuraminic acid typically involves microbial fermentation using genetically engineered bacteria or yeast strains. These microorganisms are engineered to overproduce the enzymes required for the biosynthesis of sialic acids. The fermentation process is followed by purification steps to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The acetamido group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Various nucleophiles can be used in the presence of catalysts like palladium or platinum.
Major Products
Oxidation: Oxidized derivatives such as keto or aldehyde forms.
Reduction: Reduced derivatives such as alcohols.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
N-acetylneuraminic acid has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cell signaling, microbial pathogenesis, and immune responses.
Medicine: Investigated for its potential therapeutic applications in neurodegenerative diseases, cancer, and infectious diseases.
Industry: Used in the production of vaccines, diagnostics, and as a food additive.
Mechanism of Action
N-acetylneuraminic acid exerts its effects through interactions with specific receptors and enzymes on the cell surface. It is involved in the regulation of cell-cell interactions, signal transduction, and immune responses. The compound can modulate the activity of sialyltransferases and sialidases, which are enzymes responsible for the addition and removal of sialic acids from glycoproteins and glycolipids.
Comparison with Similar Compounds
N-acetylneuraminic acid can be compared with other sialic acids such as N-glycolylneuraminic acid and N-acetyl-9-O-acetylneuraminic acid. These compounds share similar structures but differ in their functional groups, which can influence their biological activities and interactions. For example, N-glycolylneuraminic acid has a glycolyl group instead of an acetamido group, which can affect its immunogenicity and receptor binding properties.
List of Similar Compounds
- N-glycolylneuraminic acid
- N-acetyl-9-O-acetylneuraminic acid
- N-acetyl-7-O-acetylneuraminic acid
Properties
Molecular Formula |
C11H19NO9 |
---|---|
Molecular Weight |
310.26 g/mol |
IUPAC Name |
(4S,5R,6R,7S,8R)-5-acetamido-4,6,7,8,9-pentahydroxy-2-oxo(113C)nonanoic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-8(5(15)2-6(16)11(20)21)10(19)9(18)7(17)3-13/h5,7-10,13,15,17-19H,2-3H2,1H3,(H,12,14)(H,20,21)/t5-,7+,8+,9+,10+/m0/s1/i11+1 |
InChI Key |
KBGAYAKRZNYFFG-VJHVGEQBSA-N |
Isomeric SMILES |
CC(=O)N[C@H]([C@H](CC(=O)[13C](=O)O)O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C(CC(=O)C(=O)O)O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
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